1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxol-5-yl group and a furan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl and furan-3-yl building blocks. These building blocks are then coupled using specific reagents and reaction conditions to form the final compound. Common synthetic routes include:
Palladium-catalyzed cross-coupling reactions: These reactions are often used to form carbon-nitrogen bonds, which are crucial in the synthesis of urea derivatives.
Hydroxylation reactions: These reactions introduce hydroxyl groups into the molecular structure, which are essential for the formation of the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents into the molecular framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.
Medicine: The compound's potential therapeutic properties are being explored, particularly in the context of anticancer and anti-inflammatory activities.
Industry: Its unique structure and properties make it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea can be compared with other similar compounds, such as:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)urea:
1-(Furan-3-yl)-3-(2-hydroxyethyl)urea: This compound lacks the benzo[d][1,3]dioxol-5-yl group, leading to variations in its biological and chemical behavior.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-11(9-3-4-19-7-9)6-15-14(18)16-10-1-2-12-13(5-10)21-8-20-12/h1-5,7,11,17H,6,8H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFHORKPGUUNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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